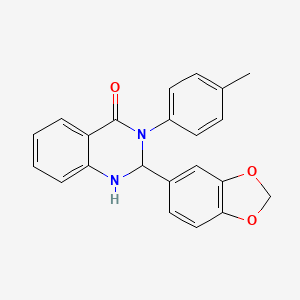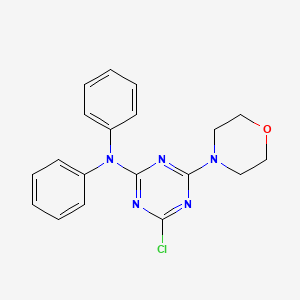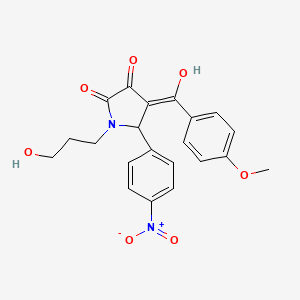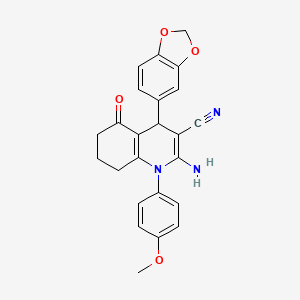![molecular formula C49H42N2O4 B11545919 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-4-(3-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-4-{[(2E)-3-phenylprop-2-enoyl]oxy}benzyl)phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11545919.png)
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-4-(3-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-4-{[(2E)-3-phenylprop-2-enoyl]oxy}benzyl)phenyl (2E)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound characterized by its multiple aromatic rings and imine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves multi-step organic reactions. These reactions often include the formation of imine bonds through condensation reactions between amines and aldehydes or ketones. The reaction conditions may vary, but they generally require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties and used in amine protection/deprotection sequences.
Other aromatic imines: Compounds with similar structures and functional groups, often used in similar applications.
Uniqueness
2-[(E)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(Z)-[(2,4-DIMETHYLPHENYL)IMINO]METHYL]-4-{[(2E)-3-PHENYLPROP-2-ENOYL]OXY}PHENYL}METHYL)PHENYL (2E)-3-PHENYLPROP-2-ENOATE is unique due to its specific combination of aromatic rings and imine groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for applications requiring high stability and reactivity.
Eigenschaften
Molekularformel |
C49H42N2O4 |
|---|---|
Molekulargewicht |
722.9 g/mol |
IUPAC-Name |
[2-[(2,4-dimethylphenyl)iminomethyl]-4-[[3-[(2,4-dimethylphenyl)iminomethyl]-4-[(E)-3-phenylprop-2-enoyl]oxyphenyl]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C49H42N2O4/c1-34-15-21-44(36(3)27-34)50-32-42-30-40(17-23-46(42)54-48(52)25-19-38-11-7-5-8-12-38)29-41-18-24-47(55-49(53)26-20-39-13-9-6-10-14-39)43(31-41)33-51-45-22-16-35(2)28-37(45)4/h5-28,30-33H,29H2,1-4H3/b25-19+,26-20+,50-32?,51-33? |
InChI-Schlüssel |
LORHUYQFERLTDF-DMYCSKCPSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)C=NC5=C(C=C(C=C5)C)C)OC(=O)/C=C/C6=CC=CC=C6)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)OC(=O)C=CC4=CC=CC=C4)C=NC5=C(C=C(C=C5)C)C)OC(=O)C=CC6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(biphenyl-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11545839.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11545842.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-hydroxy-4-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11545851.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 4-methylbenzoate](/img/structure/B11545865.png)
![2-(4-Chlorophenoxy)-N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]acetohydrazide](/img/structure/B11545869.png)



![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11545893.png)
![(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one](/img/structure/B11545903.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545911.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11545912.png)
